4-methoxy-3-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
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Description
4-methoxy-3-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H27N3O3S2 and its molecular weight is 409.56. The purity is usually 95%.
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Biological Activity
4-Methoxy-3-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, efficacy in various assays, and implications for drug development.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C₁₅H₁₈N₄O₂S
- Molecular Weight : 318.39 g/mol
- CAS Number : 846023-55-0
Structural Features
The compound features several key structural components:
- A methoxy group at the para position on the benzene ring.
- A methyl group at the meta position.
- A benzenesulfonamide moiety , which is critical for its biological activity.
- A 4-methylpiperazine ring, which enhances its pharmacological profile.
- A thiophene ring , contributing to its unique interactions with biological targets.
Antitumor Activity
Research indicates that derivatives of compounds containing piperazine and sulfonamide functionalities often exhibit significant antitumor activity. For instance, studies have shown that similar compounds can inhibit tumor growth in various cancer models:
Compound | Target | IC50 (µM) |
---|---|---|
CFI-400945 | HCT116 (colon cancer) | <1.0 |
82a | Pim Kinases | 0.4 - 1.1 |
83 | MM1.S (multiple myeloma) | 0.64 |
The compound's structure suggests it may act as an inhibitor of specific kinases involved in cancer cell proliferation, similar to other known inhibitors .
The proposed mechanisms of action for this class of compounds include:
- Inhibition of Kinase Activity : The sulfonamide group may interact with ATP-binding sites on kinases, blocking phosphorylation processes essential for cell cycle progression.
- Induction of Apoptosis : Compounds similar to this one have been shown to activate apoptotic pathways in cancer cells, leading to increased cell death .
Case Studies and Experimental Data
In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. For example:
- Compounds with similar piperazine structures were tested against MCF-7 (breast cancer) and showed IC50 values ranging from 0.12 to 2.78 µM, indicating promising therapeutic potential .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be further understood through its SAR:
- Piperazine Substitution : Variations in the piperazine substituents significantly influence potency and selectivity against different targets.
- Sulfonamide Group : The presence of the sulfonamide moiety is crucial for maintaining activity against tumor cells.
- Aromatic Systems : The introduction of thiophene or other heterocycles can enhance lipophilicity and improve cellular uptake.
Properties
IUPAC Name |
4-methoxy-3-methyl-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S2/c1-15-12-17(4-5-19(15)25-3)27(23,24)20-13-18(16-6-11-26-14-16)22-9-7-21(2)8-10-22/h4-6,11-12,14,18,20H,7-10,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWAGUNRFAOZJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCN(CC3)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.